molecular formula C18H16N4OS B3008259 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide CAS No. 1797334-21-4

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide

Cat. No. B3008259
CAS RN: 1797334-21-4
M. Wt: 336.41
InChI Key: BPSGDZPEFJUZKP-UHFFFAOYSA-N
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Description

The compound N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide is a synthetic molecule that appears to be designed for biological activity, given its structural features that are common in drug design, such as a thiazole ring, a pyridine moiety, and an amide linkage. These features are often seen in molecules with potential antitubercular, antiallergic, antitumor, and various other biological activities .

Synthesis Analysis

The synthesis of such compounds typically involves multi-step organic reactions, starting with the formation of core heterocyclic structures followed by various functionalization reactions. For instance, the synthesis of related thiazole derivatives has been reported to involve reactions such as cyclization and substitution . The synthesis pathways can be quite diverse, depending on the starting materials and the desired functional groups to be introduced into the molecule.

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography . These techniques would provide detailed information about the arrangement of atoms within the molecule, the presence of stereocenters, and the overall three-dimensional conformation.

Chemical Reactions Analysis

Compounds with a thiazole core are known to participate in various chemical reactions. They can act as nucleophiles or electrophiles depending on the reaction conditions and the presence of substituents on the thiazole ring . The pyridine ring can also engage in reactions, particularly at positions that are activated by adjacent nitrogen atoms or other electron-withdrawing groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would include its solubility in different solvents, melting point, boiling point, and stability under various conditions. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a drug candidate. The compound's reactivity, including its susceptibility to hydrolysis, oxidation, and reduction, would also be important to study .

Relevant Case Studies

While the specific compound has not been directly referenced in the provided papers, related compounds have been studied for their biological activities. For example, substituted N-phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides have shown promising antitubercular activity . Similarly, N-tetrazolylpyridinecarboxamides have been evaluated for antiallergic activity . These studies provide a context for the potential applications of the compound and suggest that it may have valuable pharmacological properties.

Scientific Research Applications

Synthesis and Antioxidant Activities

The synthesis and evaluation of novel compounds, including N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide, have shown promising antioxidant activities. This includes the development of indane-amide containing pyrazole, pyrimidine, fused pyrimidines, fused pyridines, and 2-pyrone derivatives, which have been investigated for their neuroprotective and various biological activities, highlighting their potential in therapeutic applications (Mohamed & El-Sayed, 2019).

Antimicrobial and Antitumor Properties

Further research has explored the chemical behavior of related compounds towards active methylene reagents, resulting in pyrazolopyridine derivatives. These compounds have demonstrated significant antioxidant, antitumor, and antimicrobial activities, showcasing the chemical's versatility and potential in medicinal chemistry (El‐Borai et al., 2013).

Development of Anticancer Agents

Additionally, the development of novel pyridine-thiazole hybrid molecules has been targeted towards anticancer applications. These compounds have shown high antiproliferative activity against various cancer cell lines, indicating their potential as promising anticancer agents. The selectivity and mechanisms of action of these compounds, including their ability to induce genetic instability in tumor cells, are areas of ongoing research (Ivasechko et al., 2022).

Inhibition of Vascular Endothelial Growth Factor Receptor-2

The substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, closely related to this compound, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This highlights the compound's potential in the development of therapies targeting cancer by inhibiting angiogenesis (Borzilleri et al., 2006).

Liquid Crystal Synthesis

Research into the synthesis of new calamitic liquid crystals featuring heterocyclic (pyridine) and phenyl rings core systems, including derivatives of this compound, indicates their potential in the development of materials with novel properties for electronic and display technologies (Ong et al., 2018).

Safety and Hazards

The safety and hazards associated with thiazole derivatives depend on their specific structure and biological activity . Specific safety and hazard information for “N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide” was not found in the available resources.

Future Directions

Thiazole derivatives are a promising area of research due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives, including “N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclopropanecarboxamide”, and evaluating their biological activities. Further studies could also investigate the specific mechanisms of action, safety profiles, and physical and chemical properties of these compounds.

properties

IUPAC Name

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c23-17(13-3-4-13)20-14-7-5-12(6-8-14)16-11-24-18(22-16)21-15-2-1-9-19-10-15/h1-2,5-11,13H,3-4H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSGDZPEFJUZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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